N-(1-adamantyl)-5-hydroxy-3-pyridinecarboxamide
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Overview
Description
N-(1-adamantyl)-5-hydroxy-3-pyridinecarboxamide is a pyridinecarboxamide. It derives from a nicotinamide.
Scientific Research Applications
Cancer Research
N-(1-adamantyl)-5-hydroxy-3-pyridinecarboxamide and its derivatives have been studied for their potential in cancer treatment. For instance, certain analogues of this compound have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells. The introduction of nitrogen atoms into these compounds has been observed to enhance their biological activities, making them promising candidates for acute myeloid leukemia treatment (Xia et al., 2011).
Material Science
In material science, N-(1-adamantyl)-5-hydroxy-3-pyridinecarboxamide derivatives have been used in the synthesis of new polyamide-imides. These materials exhibit high glass transition temperatures and good thermal stability, which are crucial properties for advanced material applications (Liaw & Liaw, 2001).
Antidiabetic Research
This compound has also been explored in the context of diabetes treatment. Specifically, it has shown potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, indicating its usefulness in developing treatments for type 2 diabetes. The pharmacological profile suggests potent antihyperglycemic activity with potential for once-a-day administration (Villhauer et al., 2003).
Antimicrobial and Anti-Inflammatory Research
Research has also focused on the synthesis and characterization of new polyamides containing adamantyl and diamantyl moieties, which have potential antimicrobial and anti-inflammatory applications. These compounds have demonstrated activity against various bacteria and fungi, along with promising anti-inflammatory properties in vivo (Kadi et al., 2007).
Metabolism and Pharmacokinetics
The compound and its derivatives have been subjects of metabolism studies. These studies provide insights into the bioavailability and pharmacokinetics of the compound, which are essential for drug development. Understanding how the compound is metabolized in the body helps in designing more effective and safer pharmaceuticals (Sobolevsky et al., 2015).
properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-(1-adamantyl)-5-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c19-14-4-13(8-17-9-14)15(20)18-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8-12,19H,1-3,5-7H2,(H,18,20) |
InChI Key |
WFNXVOCHFYIBDP-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CN=C4)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CN=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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